

using 4-(4-Chlorophenoxy)piperidine in drug discovery screening

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)piperidine

CAS No.: 97839-99-1

Cat. No.: B1599248

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Application Note: Optimizing the **4-(4-Chlorophenoxy)piperidine** Scaffold in Drug Discovery Screening

Executive Summary

4-(4-Chlorophenoxy)piperidine (CAS: 97839-99-1; HCl Salt: 63843-53-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural duality, featuring a basic secondary amine (cationic center) and a lipophilic 4-chlorophenoxy tail, makes it an ideal fragment for targeting G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine, Histamine, Serotonin), and Sigma receptors.

This guide details the technical protocols for utilizing this compound in two distinct drug discovery workflows:

- **Fragment-Based Drug Discovery (FBDD):** Screening the core motif using Surface Plasmon Resonance (SPR).
- **High-Throughput Screening (HTS):** Designing and screening combinatorial libraries derived from the scaffold using functional calcium flux assays.

Chemical Profile & Handling

Compound Identity:

- IUPAC Name: **4-(4-chlorophenoxy)piperidine**^{[1][2][3][4][5]}
- Molecular Weight: 211.69 Da (Free Base), 248.15 Da (HCl Salt)
- LogP: ~2.53 (Moderate Lipophilicity)
- pKa: ~9.8 (Secondary Amine)

Storage & Stability:

- Solid State: The Hydrochloride salt is hygroscopic. Store at +4°C in a desiccator.
- Stock Solutions: Prepare 100 mM stocks in anhydrous DMSO. Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ether linkage, although the aryl ether is generally robust.

Solubility Note: The free base is sparingly soluble in water but soluble in organic solvents (DCM, MeOH). For biological assays, always use the Hydrochloride salt or pre-dissolve the free base in DMSO before diluting into aqueous buffers.

Mechanism of Action & SAR Logic

The utility of **4-(4-Chlorophenoxy)piperidine** stems from its ability to mimic the pharmacophore of endogenous neurotransmitters.

- The Protonated Nitrogen: At physiological pH (7.4), the piperidine nitrogen is protonated (). This allows it to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) found in the transmembrane domain of aminergic GPCRs [1].
- The Chlorophenoxy Tail: The 4-chloro substituent serves two roles:
 - Metabolic Stability: Blocks para-hydroxylation by CYP450 enzymes.
 - Halogen Bonding: The chlorine atom can engage in halogen bonding or hydrophobic interactions within the receptor's orthosteric binding pocket.

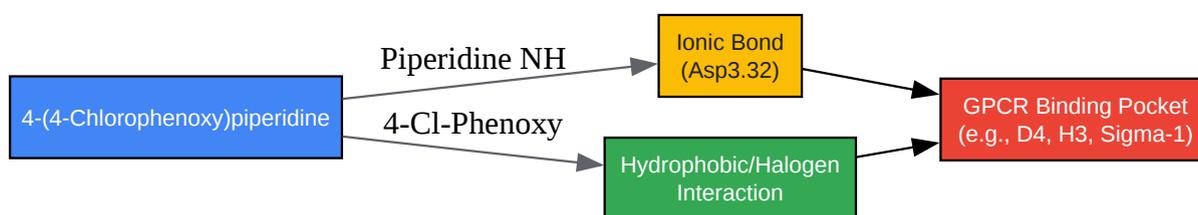


Figure 1: Pharmacophore Interactions of the Scaffold

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Protocol A: Fragment Screening via SPR

Objective: Determine the binding affinity (

) of the bare scaffold against a purified target protein (e.g., Dopamine D4 receptor) to validate it as a starting fragment.

Rationale: Standard biochemical assays often fail for fragments due to low affinity (mM range). Surface Plasmon Resonance (SPR) provides real-time, label-free binding kinetics, essential for detecting weak fragment interactions.

Materials:

- Instrument: Biacore 8K or equivalent.
- Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
- Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 2% DMSO.

Step-by-Step Procedure:

- Surface Immobilization:
 - Immobilize the target protein (Ligand) to a density of ~2000-3000 RU using standard Amine Coupling (EDC/NHS).

- Critical: Ensure the protein remains active; use a known reference ligand (e.g., Clozapine for D4) to verify surface activity.
- Sample Preparation:
 - Prepare a 200 mM stock of **4-(4-Chlorophenoxy)piperidine** in 100% DMSO.
 - Perform a "Solvent Correction" cycle to account for bulk refractive index changes caused by DMSO.
 - Dilute compound in Running Buffer to generate a concentration series: 0, 10, 50, 100, 250, 500, 1000 μ M. Note: Maintain constant 2% DMSO across all samples.
- Injection Cycle:
 - Flow Rate: 30 μ L/min (high flow minimizes mass transport limitations).
 - Contact Time: 60 seconds (fast association expected).
 - Dissociation Time: 60 seconds.
 - Regeneration: Usually not required for fragments (fast off-rates). If needed, use a mild pulse of 10 mM Glycine pH 2.5.
- Data Analysis:
 - Zero-adjust and double-reference subtract (Reference Channel - Blank Buffer Injection).
 - Fit data to a Steady State Affinity (1:1) model.
 - Success Criteria: Square-wave sensorgrams indicating fast on/off rates. A calculated μ M indicates a valid fragment hit.

Protocol B: Library Derivatization & Functional Screening

Objective: Synthesize a focused library by alkylating the piperidine nitrogen and screen for functional antagonism using a Calcium Flux Assay.

Workflow Diagram:

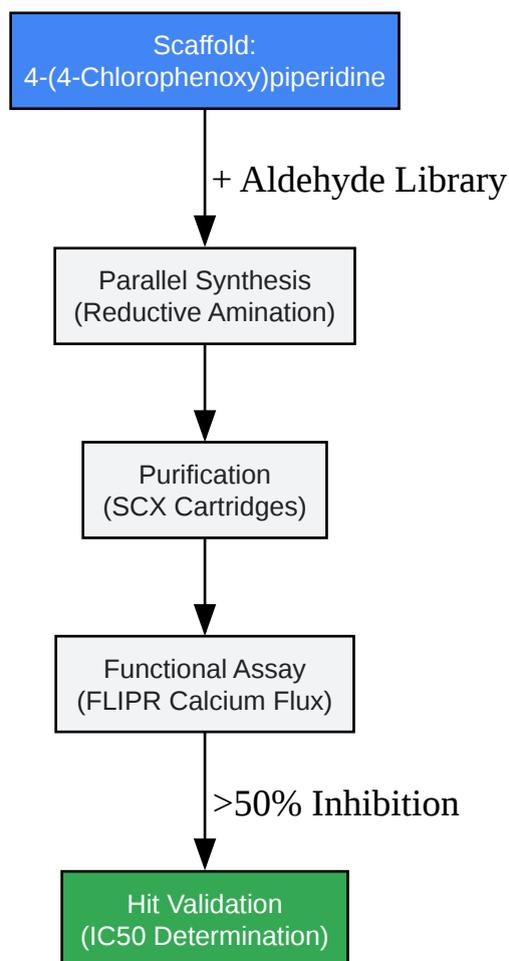


Figure 2: Library Expansion and Screening Workflow

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Phase 1: Parallel Synthesis (Reductive Amination)

- Reaction: **4-(4-Chlorophenoxy)piperidine** + R-CHO

N-Alkylated Product.

- Protocol:
 - In a 96-well deep-well plate, dispense 50 μ mol of scaffold (in DCM/MeOH) per well.

- Add 1.2 equivalents of diverse aldehydes (R-CHO).
- Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB).
- Shake at Room Temperature for 16 hours.
- Workup: Scavenge excess aldehyde using polymer-supported amine or pass through SCX (Strong Cation Exchange) cartridges to capture the basic product. Elute with 2M Ammonia in MeOH.

Phase 2: FLIPR Calcium Flux Assay (GPCR Antagonist Mode)

- Target: Gq-coupled GPCR (or Gi-coupled with Gqi5 chimera).
- Reagents: Fluo-4 AM or Calcium 6 Dye (Molecular Devices).
- Cell Plating:
 - Seed CHO-K1 cells expressing the target receptor (e.g., Histamine H3) at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.
- Dye Loading:
 - Remove media. Add 20 μ L of Calcium 6 Dye loading buffer (with 2.5 mM Probenecid to inhibit anion transport).
 - Incubate 1 hour at 37°C, then 15 min at RT.
- Compound Addition (Antagonist Mode):
 - Add 10 μ L of library compounds (10 μ M final concentration).
 - Incubate for 15 minutes to allow equilibrium binding.
- Agonist Challenge:

- Using the FLIPR (Fluorometric Imaging Plate Reader), inject an EC80 concentration of the reference agonist (e.g., Histamine).
- Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.
- Analysis:
 - Calculate % Inhibition relative to Max Agonist Control.
 - Hit Definition: Compounds showing >50% inhibition of the agonist response.

Data Presentation & Troubleshooting

Typical Results Table:

Compound ID	R-Group (Aldehyde)	SPR (μM)	FLIPR IC50 (nM)	LE (Ligand Efficiency)
Scaffold	H	250	>10,000	0.35
Hit-01	4-Fluorobenzyl	15	120	0.42
Hit-02	3-Pyridyl	45	850	0.38

Troubleshooting Guide:

- Issue: High Non-Specific Binding (NSB) in SPR.
 - Cause: The chlorophenoxy group is lipophilic.
 - Solution: Increase surfactant (P20) to 0.1% or add BSA (0.1 mg/mL) to the running buffer.
- Issue: Precipitation in Calcium Assay.
 - Cause: Compound crashing out upon dilution from DMSO to aqueous buffer.
 - Solution: Ensure intermediate dilution step involves a buffer with 0.1% Pluronic F-127.
- Issue: False Positives (PAINS).

- Validation: Re-test hits in the presence of 0.01% Triton X-100 to rule out aggregators.

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